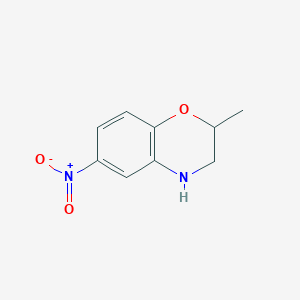

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

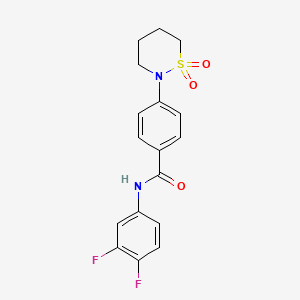

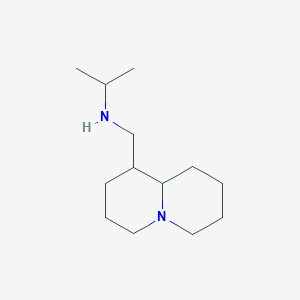

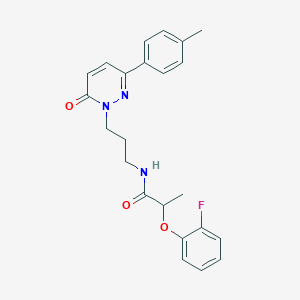

2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the empirical formula C9H10N2O3 . It has a molecular weight of 194.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-1,4-benzoxazines were synthesized via an acylative kinetic resolution of racemates using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 335.3±42.0 °C and a predicted density of 1.251±0.06 g/cm3 . Its pKa is predicted to be 2.70±0.40 .Scientific Research Applications

Synthesis of Derivatives

The synthesis of 2H-1,4-benzoxazine derivatives, including those with a methyl group at the I-position, has been achieved using Hantzsch 1,4-dihydropyridine and Pd/C as a catalyst. This process leads to the formation of products with different ring-closure types, illustrating the versatility of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine in synthetic chemistry (Meng et al., 2009).

Functionalized Derivatives for Aromatic Compounds

A new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been described. These derivatives can be used as precursors to functionalized o-quinone methides and multisubstituted phenols, indicating their potential as intermediates in the synthesis of oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Antitubercular Activity

The compound PA-824, which is a derivative of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, has shown significant antitubercular activity in vitro and in animal models. Its derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis, demonstrating its relevance in medical research and drug development (Cherian et al., 2011).

NMR Structural Study

A study involving methyl-substituted 1,2-dihydro-4H-3,1-benzoxazines provided insights into their structural properties using NMR data. This research enhances the understanding of the structural dynamics of these compounds (Neuvonen et al., 1989).

Molecular Electronic Devices

A molecule containing a nitroamine redox center, related to the benzoxazine family, was used in an electronic device demonstrating significant on-off peak-to-valley ratios. This indicates the potential use of such compounds in the field of molecular electronics (Chen et al., 1999).

Safety And Hazards

properties

IUPAC Name |

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-5-10-8-4-7(11(12)13)2-3-9(8)14-6/h2-4,6,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAGNTAYRIAHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

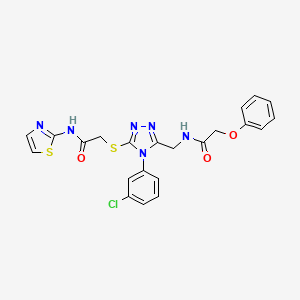

![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

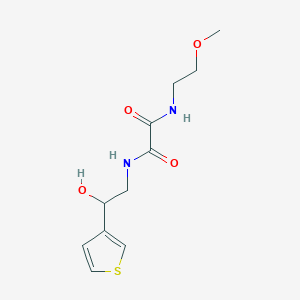

![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)